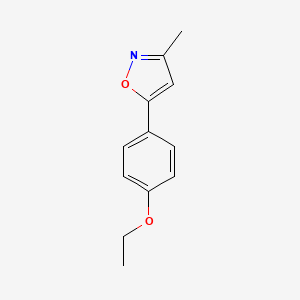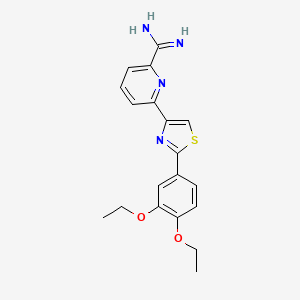
3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(4-Carboxyphenyl)-4-methoxy-4-oxobutanoic Acid.
Reduction: 3-(4-Chlorophenyl)-4-methoxybutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes .
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-4-hydroxy-4-oxobutanoic Acid
- 3-(4-Chlorophenyl)-4-methoxy-4-oxopentanoic Acid
- 3-(4-Bromophenyl)-4-methoxy-4-oxobutanoic Acid
Uniqueness
3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid is unique due to the presence of both a chlorophenyl and a methoxy group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H11ClO4 |
|---|---|
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-16-11(15)9(6-10(13)14)7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
XQKUCNASOMPNAR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC(=O)O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)

![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)








![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
